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Compound of Interest

Compound Name: Avutometinib potassium

Cat. No.: B12788495

These notes provide a detailed overview of the administration schedule and protocols for
avutometinib as investigated in the RAMP 201 (ENGOT-ov60/GOG-3052) clinical trial. This
document is intended for researchers, scientists, and drug development professionals
interested in the clinical application of this novel RAF/MEK clamp inhibitor.

Introduction

Avutometinib is a small molecule inhibitor that uniquely targets the RAS/RAF/MEK/ERK
signaling pathway, a critical cascade often dysregulated in various cancers.[1][2] By acting as a
"RAF/MEK clamp," avutometinib blocks both MEK kinase activity and RAF-mediated MEK
phosphorylation, offering a more complete inhibition of the pathway.[3] The RAMP 201 trial
(NCT04625270) is a Phase 2, registration-directed study evaluating the safety and efficacy of
avutometinib, both as a monotherapy and in combination with the FAK inhibitor defactinib, in
patients with recurrent low-grade serous ovarian cancer (LGSOC).[4][5]

Avutometinib Administration Schedules

The RAMP 201 trial investigated several dosing regimens across its different parts to determine
the optimal therapeutic strategy. The administration schedules are based on a 4-week cycle (28
days), consisting of 3 weeks of treatment followed by a 1-week rest period.[4][6][7]

Table 1: Avutometinib Dosing Regimens in RAMP 201 Trial
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Administration

Trial Arm Drug(s) Dosage Schedule
Frequency
Monotherapy o Orally, Twice 3 weeks on, 1
Avutometinib 4.0 mg
(Part A) Weekly (BIW) week off
Avutometinib:
Combination o Orally, Twice
o Avutometinib: 3.2
Therapy (Go- Avutometinib + o Weekly 3 weeks on, 1
o mgDefactinib: o
Forward Defactinib 200 (BIW)Defactinib: week off
m
Regimen) J Orally, Twice
Daily (BID)
Avutometinib:
o Orally, Twice
Low-Dose o Avutometinib: 1.6
o Avutometinib + o Weekly 3 weekson, 1
Combination o mgDefactinib: o
Defactinib (BIW)Defactinib: week off
(Part D) 200 mg ]
Orally, Twice
Daily (BID)

Data sourced from multiple reports on the RAMP 201 trial design.[4][7][8][9]

Experimental Protocols: RAMP 201 Study Design

The RAMP 201 trial was an adaptive, multi-part, open-label study designed to efficiently

evaluate avutometinib's efficacy and safety.[7]

3.1. Study Objectives:

e Primary Endpoint: To determine the objective response rate (ORR) by blinded independent
central review (BICR).[7][8]

e Secondary Endpoints: Included duration of response (DOR), progression-free survival (PFS),

and safety/tolerability.

3.2. Patient Population:
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« Inclusion Criteria: Eligible participants were adult patients (=18 years) with histologically
confirmed recurrent LGSOC.[7][10] Patients must have experienced disease progression
after at least one prior systemic therapy, which included a platinum-based chemotherapy
regimen.[7] Both patients with KRAS mutant and KRAS wild-type tumors were included and
stratified accordingly.[4][7]

3.3. Trial Structure: The trial was conducted in distinct parts:

o Part A (Regimen Selection): Patients were randomized 1:1 to receive either avutometinib
monotherapy or the combination of avutometinib and defactinib.[7] The combination arm
demonstrated a higher ORR (28% vs 7% in an initial analysis) and was selected as the "go-
forward" regimen for subsequent parts of the trial.[7]

o Parts B and C (Expansion): These phases expanded the enrollment of patients to further
evaluate the safety and efficacy of the selected combination regimen (avutometinib 3.2 mg
BIW + defactinib 200 mg BID).[11]

o Part D (Dose Optimization): This part of the study evaluated a lower starting dose of
avutometinib (1.6 mg BIW) in combination with defactinib to gather data for individualized
dose reduction strategies in response to adverse events.[7][9]

Below is a workflow diagram illustrating the structure of the RAMP 201 trial.
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Patient Screening

Eligible Patients:
Recurrent LGSOC
>1 Prior Platinum Therapy
Known KRAS Status

Part A: Regirhen Selection

1:1 Randomization

Avutometinib (3.2 mg BIW) +
Defactinib (200 mg BID)

Selected as
(Jo-Forward Regimen

Parts B & (: Expansion
v Y
Avutometinib Monotherapy GO_EQ:\?J;T;E&S?%GW
(4.0 mg BIW) Avutometinib + Defactinib

Part D: Low-Dose Evaluation

Low-Dose Combination:
Avutometinib (1.6 mg BIW) +
Defactinib (200 mg BID)
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Week 1 Week 4

Avutometinib (BIW) Week 2 Week 3 No Treatment
Defactinib (BID) Avutometinib (BIW) Avutometinib (BIW) (Rest Period)

Defactinib (BID) Defactinib (BID)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Avutometinib
Administration in RAMP 201 Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12788495#avutometinib-administration-schedule-in-
clinical-trials-ramp-201]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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